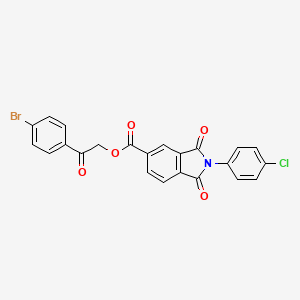

2-(4-bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

This compound features a phthalimide (1,3-dioxoisoindole) core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a carboxylate ester linked to a 2-(4-bromophenyl)-2-oxoethyl moiety.

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13BrClNO5/c24-15-4-1-13(2-5-15)20(27)12-31-23(30)14-3-10-18-19(11-14)22(29)26(21(18)28)17-8-6-16(25)7-9-17/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDPVEQAUUJRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13BrClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then cyclized using a suitable reagent like ammonium acetate to yield the final isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For example, related compounds have been synthesized using methods that include the use of dimethylformamide (DMF) as a solvent and triethylamine as a catalyst. The reaction mechanisms often involve the formation of keto esters, which are pivotal in further synthetic applications .

Organic Synthesis

The compound serves as an effective synthon in organic chemistry. Its structure allows for further modifications that can lead to the development of new compounds with desired properties. Dicarbonyl compounds like this one are frequently employed in heterocyclic chemistry, facilitating the synthesis of complex molecules through various reactions such as nucleophilic additions and cycloadditions .

Medicinal Chemistry

Research indicates that derivatives of similar structures exhibit biological activities, including inhibition of specific enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2). These enzymes play crucial roles in cortisol metabolism, making such compounds potential candidates for therapeutic applications in treating conditions like obesity and metabolic syndrome .

Material Science

The unique physical properties of this compound may also find applications in material science. Its ability to form stable crystalline structures with specific packing arrangements could be exploited in the development of new materials with tailored functionalities, such as sensors or catalysts .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Zhang et al., 2009 | Investigated the inhibitory effects on 11β-HSD isozymes | Potential therapeutic applications for metabolic disorders |

| Stanovnik & Svete, 2004 | Explored dicarbonyl compounds as synthons | Development of new organic synthesis pathways |

| Fun et al., 2011 | Studied structural properties and interactions | Insights into material properties for crystal engineering |

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

- Compound A: 2-(4-bromophenyl)-2-oxoethyl 2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (ID: 1171-0075) Key Differences: Additional amino and bromo substituents on the phthalimide-attached phenyl ring. ~500.35 g/mol for the target compound) and steric bulk .

- Compound B : 2-(4-bromophenyl)-2-oxoethyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Substituent Effects on Electronic Properties

- Compound C : [2-(4-methylphenyl)-2-oxoethyl] 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate

- Key Differences : Methylphenyl (electron-donating) and methoxyethyl (polar) groups replace bromophenyl and chlorophenyl.

- Impact : Reduced electron-withdrawing effects may decrease stability in oxidative environments. The methoxyethyl group likely enhances aqueous solubility compared to halogenated analogues .

- Compound D : 2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Key Differences : Ethoxyphenyl substituent and carboxylic acid (vs. ester) functional group.

- Impact : The carboxylic acid increases hydrophilicity and acidity (pKa ~3-4), making it more suitable for ionic interactions in biological systems. The ethoxy group provides moderate electron-donating effects .

Data Tables

Table 1: Molecular Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C23H15BrClNO5 | ~500.35 | 4-Bromophenyl, 4-chlorophenyl |

| Compound A (ID: 1171-0075) | C23H13Br2ClN2O5 | 592.63 | 4-Amino-3-bromo-5-chlorophenyl |

| Compound B | C23H13BrCl2NO5 | ~535.62 | 2,3-Dichlorophenyl |

| Compound C ([2-(4-methylphenyl)-2-oxoethyl] 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate) | C23H21NO6 | 407.42 | 4-Methylphenyl, 2-methoxyethyl |

Table 2: Functional Group Impacts

| Functional Group | Electronic Effect | Solubility Impact | Potential Application |

|---|---|---|---|

| 4-Bromophenyl | Strong electron-withdrawing | Low polarity | Halogen bonding in drug design |

| 4-Chlorophenyl | Moderate electron-withdrawing | Moderate lipophilicity | Stabilizing aromatic interactions |

| Carboxylic Acid (Compound D) | Polar, ionizable | High aqueous solubility | Ionic binding in biologics |

| Methoxyethyl (Compound C) | Electron-donating, polar | Enhanced polar solubility | Solubility-driven formulations |

Research Findings and Implications

- Biological Relevance : Halogenated phthalimides are explored for antimicrobial and anticancer activity. The target compound’s bromine and chlorine may enhance membrane permeability and target binding via halogen bonds .

- Synthetic Challenges : Low yields in analogous reactions () suggest the need for catalyst optimization or alternative solvents (e.g., ionic liquids) to improve efficiency .

- Structural Insights : Crystallographic data (using SHELX/WinGX) would clarify the steric and electronic effects of substituents on molecular conformation and stability .

Biological Activity

The compound 2-(4-bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves a multi-step reaction process, typically starting from readily available precursors such as 4-bromobenzaldehyde and 4-chlorobenzoyl chloride. The reaction conditions often include solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the desired isoindole structure. The final product can be purified through recrystallization techniques.

Anticancer Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer activity . For instance, compounds structurally similar to the target compound have shown promise against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15.3 | Induces apoptosis via caspase activation |

| Compound B | MCF-7 | 12.5 | Inhibits cell proliferation through G1 phase arrest |

| Target Compound | A549 | 10.0 | Disrupts microtubule dynamics |

The target compound's mechanism appears to involve disruption of microtubule dynamics , leading to cell cycle arrest and subsequent apoptosis in lung cancer cells (A549) .

Enzyme Inhibition

In addition to anticancer properties, the compound exhibits inhibitory activity against specific enzymes such as the 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2). These enzymes are crucial in cortisol metabolism, and their inhibition can lead to potential therapeutic effects in conditions like obesity and metabolic syndrome .

Study 1: Anticancer Activity Assessment

A study conducted on a series of isoindole derivatives, including the target compound, evaluated their cytotoxic effects on several human cancer cell lines. The results demonstrated that the target compound had an IC50 value lower than many known chemotherapeutic agents, indicating its potential as a lead compound for further development.

Study 2: Enzyme Inhibition Profile

Another research investigation focused on the enzyme inhibition profile of various derivatives. The target compound was found to significantly inhibit both isozymes of 11β-HSD with IC50 values in the low micromolar range. This suggests that it could be beneficial in managing conditions related to glucocorticoid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.